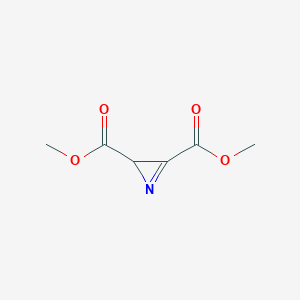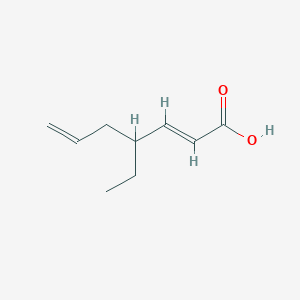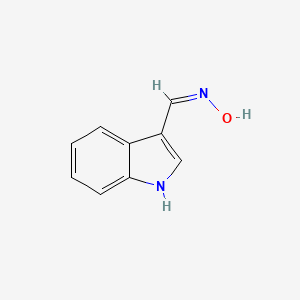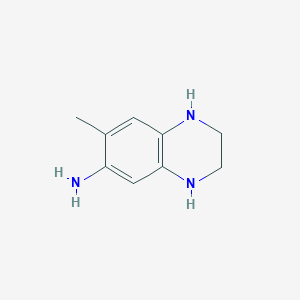
7-Methyl-1,2,3,4-tetrahydroquinoxalin-6-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Methyl-1,2,3,4-tetrahydroquinoxalin-6-amine is a heterocyclic compound with the molecular formula C9H13N3. It is part of the quinoxaline family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound is primarily used in research settings and has shown potential in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-1,2,3,4-tetrahydroquinoxalin-6-amine typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone under acidic conditions. One common method includes the reaction of o-phenylenediamine with methylglyoxal in the presence of an acid catalyst . The reaction is usually carried out in a solvent such as methanol or ethanol at elevated temperatures.
Industrial Production Methods: This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques such as recrystallization or chromatography .
化学反应分析
Types of Reactions: 7-Methyl-1,2,3,4-tetrahydroquinoxalin-6-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can convert it into different tetrahydroquinoxaline derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various quinoxaline derivatives, which can have different substituents depending on the reagents and conditions used .
科学研究应用
7-Methyl-1,2,3,4-tetrahydroquinoxalin-6-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential in biological studies, particularly in the investigation of enzyme inhibitors and receptor ligands.
Industry: It can be used in the development of new materials with specific properties, such as fluorescence.
作用机制
The mechanism of action of 7-Methyl-1,2,3,4-tetrahydroquinoxalin-6-amine involves its interaction with specific molecular targets. It can act as an enzyme inhibitor or receptor ligand, modulating various biochemical pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it can interact with neurotransmitter receptors, influencing signal transduction pathways in the nervous system .
相似化合物的比较
1,2,3,4-Tetrahydroisoquinoline: This compound shares a similar tetrahydro structure and is known for its neuroprotective properties.
Quinoxaline: The parent compound of 7-Methyl-1,2,3,4-tetrahydroquinoxalin-6-amine, which has a wide range of biological activities.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
分子式 |
C9H13N3 |
|---|---|
分子量 |
163.22 g/mol |
IUPAC 名称 |
7-methyl-1,2,3,4-tetrahydroquinoxalin-6-amine |
InChI |
InChI=1S/C9H13N3/c1-6-4-8-9(5-7(6)10)12-3-2-11-8/h4-5,11-12H,2-3,10H2,1H3 |
InChI 键 |
TUZFFBGZQLLFTK-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C1N)NCCN2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


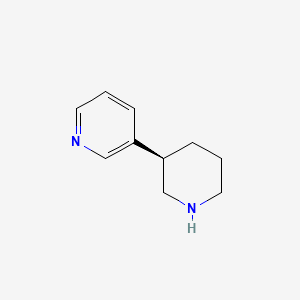
![(S)-1-(7-Amino-5-azaspiro[2.4]heptan-5-yl)ethanone](/img/structure/B11919795.png)
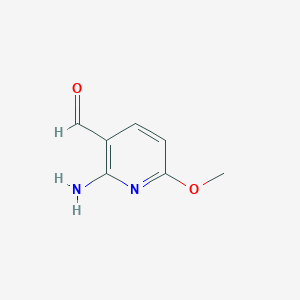
![1-Ethyl-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B11919807.png)

![1,5,6,7-Tetrahydroimidazo[4,5-f]indole](/img/structure/B11919826.png)


![1-(7-Amino-5-azaspiro[2.4]heptan-5-yl)ethanone](/img/structure/B11919852.png)

